Incensole acetate

Overview

Description

This compound is known for its distinctive aromatic properties and has been used historically in incense and traditional medicine . Incensole acetate is a significant component of frankincense and has been studied for its various biological activities, including anti-inflammatory, neuroprotective, and psychoactive effects .

Scientific Research Applications

Chemistry: It serves as a biomarker for identifying frankincense and distinguishing it from other resins.

Biology: Incensole acetate has shown neuroprotective effects in models of traumatic and ischemic brain injury.

Medicine: It exhibits anti-inflammatory properties by inhibiting the activation of nuclear factor kappa B, a key regulator of inflammation.

Industry: This compound is used in the formulation of fragrances and incense due to its aromatic properties.

Mechanism of Action

The mechanism of action of incensole acetate involves its interaction with specific molecular targets and pathways:

Neuroprotection: This compound activates transient receptor potential vanilloid 3 channels in the brain, leading to neuroprotective effects and reduction of neuronal damage.

Anti-inflammatory: It inhibits the activation of nuclear factor kappa B, thereby reducing the production of pro-inflammatory cytokines and mediators.

Psychoactivity: This compound induces anxiolytic and antidepressant effects by modulating the activity of transient receptor potential vanilloid 3 channels.

Safety and Hazards

Future Directions

Incensole Acetate has shown potential as an anti-inflammatory, anti-oxidant and neuroprotective agent . It has been used in studies to determine the composition of Ancient Egyptian mummification balms and unguents . It has also been found that this compound activates the TRPV3 channel which is responsible for regulating wound healing and the perception of pain and itching, among other things . This suggests that it could have potential future applications in these areas.

Biochemical Analysis

Biochemical Properties

Incensole acetate has been found to interact with various biomolecules. It is an activator of transient receptor potential vanilloid 3 (TRPV3) that induces calcium influx in HEK293 cells . It also inhibits the activation of nuclear factor-κB, a key transcription factor in the inflammatory response .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. It reduces apoptosis and increases in malondialdehyde (MDA) levels, and the production of reactive oxygen species (ROS) induced by amyloid-β (25-35) peptide in human olfactory bulb neural stem cells (hOBNSCs) . It also inhibits the production of inflammatory mediators in an in vitro model system of C6 glioma and human peripheral monocytes .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It inhibits TAK/TAB-mediated IκB kinase (IKK) activation loop phosphorylation, resulting in the inhibition of cytokine and lipopolysaccharide-mediated NF-κB activation . It does not affect all NF-κB activation pathways and does not interfere with TNFα-induced activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, it has been shown to have a robust neuroprotective effect after brain trauma in mice

Metabolic Pathways

It is known that it is a major component of Boswellia serrata resin , suggesting that it may be involved in the metabolic pathways of this plant.

Preparation Methods

Incensole acetate can be synthesized from its precursor, incensole, which is isolated from the resin of Boswellia species . The synthetic route involves the acetylation of incensole using acetic anhydride in the presence of a catalyst such as pyridine . The reaction is typically carried out under reflux conditions to ensure complete conversion . Industrial production methods often involve the extraction of incensole from Boswellia resin followed by its chemical modification to produce this compound .

Chemical Reactions Analysis

Incensole acetate undergoes various chemical reactions, including:

Comparison with Similar Compounds

Incensole acetate is unique due to its specific biological activities and aromatic properties. Similar compounds include:

Boswellic acids: These are other major components of Boswellia resin with anti-inflammatory and anti-cancer properties.

Cembrenoids: A class of diterpenoids to which this compound belongs, known for their diverse biological activities.

This compound stands out due to its combined neuroprotective, anti-inflammatory, and psychoactive effects, making it a compound of significant interest in both scientific research and industrial applications .

properties

IUPAC Name |

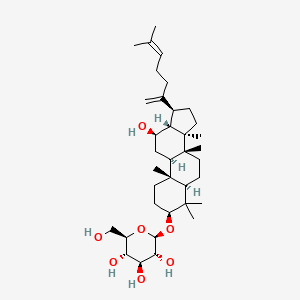

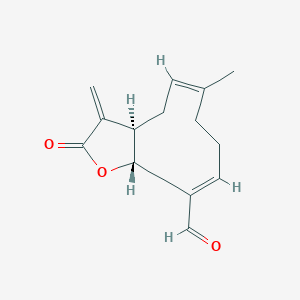

[(1R,2S,5E,9E,12S)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O3/c1-16(2)22-13-12-18(4)9-7-8-17(3)10-11-20(24-19(5)23)21(6,25-22)14-15-22/h8,12,16,20H,7,9-11,13-15H2,1-6H3/b17-8+,18-12+/t20-,21+,22+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVBACKJYWZTKCA-XSLBTUIJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(=CCC2(CCC(O2)(C(CC1)OC(=O)C)C)C(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C\CC/C(=C/C[C@@]2(CC[C@@](O2)([C@H](CC1)OC(=O)C)C)C(C)C)/C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20901308 | |

| Record name | Incensole acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20901308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34701-53-6 | |

| Record name | Incensole acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20901308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

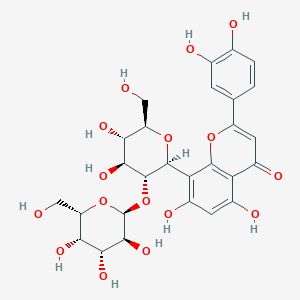

![(6aR,11aR)-2,8-bis(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol](/img/structure/B600408.png)

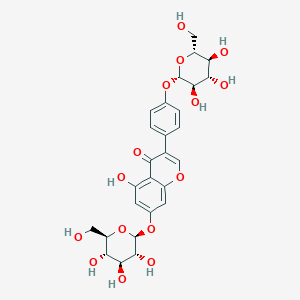

![2-[4-(D-Glucopyranosyloxy)phenyl]-5-hydroxy-7-methoxy-4H-1-benzopyran-4-one](/img/structure/B600419.png)